PS372424 HCl

Overview

Description

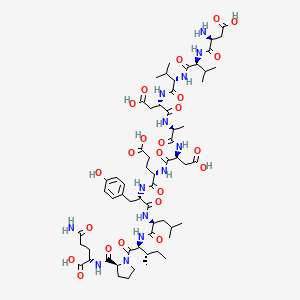

PS372424 HCl is a specific agonist of human CXCR3 . It has been shown to induce phosphorylation of ERK and block CXCL11 induced migration of CD45+ cells to air pouches generated on humanized mice . It also potently inhibits the migration of activated T cells toward the chemokine mixture in synovial fluid from patients with active rheumatoid arthritis .

Synthesis Analysis

PS372424 causes a concentration-dependent phosphorylation of CCR5 on CXCR3 + T cells not in CXCR3-T cells . It competes for binding of radiolabeled CXCL10 to membranes prepared from HEK293/CXCR3 Gqi5 cells .Molecular Structure Analysis

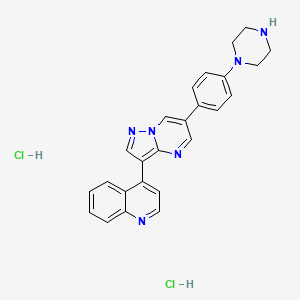

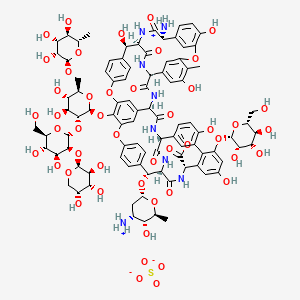

The molecular structure of PS372424 HCl can be found in various chemical databases .Physical And Chemical Properties Analysis

PS372424 HCl has a chemical formula of C33H44N6O4 and a molecular weight of 588.74 . It is a solid substance .Scientific Research Applications

Molecular Dynamics and Ionization Studies

Hydrochloric Acid Ionization on Ice : Research by Gertner and Hynes (1996) used molecular dynamics simulations to study the ionization of hydrochloric acid (HCl) on ice. This study provides insights into the thermodynamics of acid ionization in Antarctic polar stratospheric clouds, relevant for understanding ozone depletion mechanisms.

Acidity of Hydrogen Chloride on Ice : Kang et al. (2000) investigated the extent of HCl ionization on cold ice surfaces. Their findings contribute to the study of reactions on ice, particularly in the context of polar stratospheric clouds and their role in ozone depletion.

HCl Adsorption and Ionization : Bournel et al. (2003) used NEXAFS and photo-stimulated desorption (PSD)–NEXAFS spectroscopy to observe the ionization of HCl on water ice, providing experimental evidence of the process.

Chemistry and Environmental Studies

Bicarbonate-activated Persulfate Oxidation : The study by Jiang et al. (2017) on persulfate (PS) activated by bicarbonate, using acetaminophen as a probe compound, reveals insights into PS oxidation in groundwater, which is significant for environmental remediation.

Azeotropic Distillation in Hydrogen Production : Research by Farsi et al. (2019) on pressure swing distillation (PSD) for HCl-water separation in the context of hydrogen production highlights the application of HCl in industrial processes.

Porous Silicon Gas Sensor for HCl Detection : Seals et al. (2002) developed a porous silicon (PS) gas sensor for detecting HCl, demonstrating the potential of HCl in sensor technology and environmental monitoring.

Control of Porous Silicon Fabrication Using HCl : The study by Zangooie et al. (1998) explored the role of HCl in the fabrication of porous silicon, which has implications in materials science and nanotechnology.

Medical and Biological Research

Proteomic Analysis of Cancer Cell Lines : The work of Han et al. (2010) on the proteomic analysis of nuclei in cancer cell lines treated with a topoisomerase I inhibitor highlights the role of HCl-based compounds in cancer research.

Leucine Aminopeptidase Activatable Photosensitizer : Arslan et al. (2021) developed a leucine aminopeptidase activatable photosensitizer, showing the potential of HCl derivatives in targeted cancer therapy.

Mitochondria and Nucleus Delivery for Cancer Treatment : In the study by Li et al. (2019), the delivery of a ring-closed form of 10-hydroxycamptothecin to mitochondria and nucleus for colorectal cancer treatment was explored, indicating the medical applications of HCl derivatives.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O4.ClH/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24;/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36);1H/t27-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGSJQNAEULTAR-DHBRAOIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914291-61-5 | |

| Record name | 914291-61-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

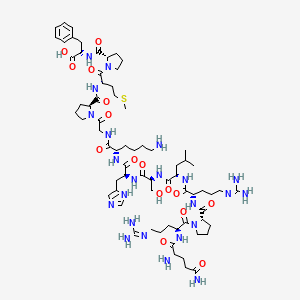

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

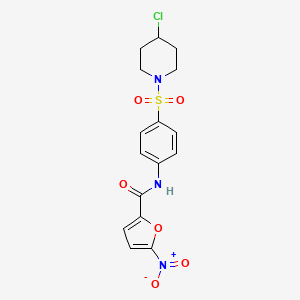

![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)